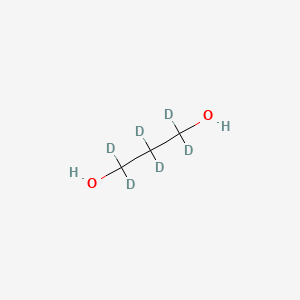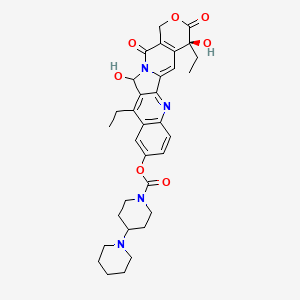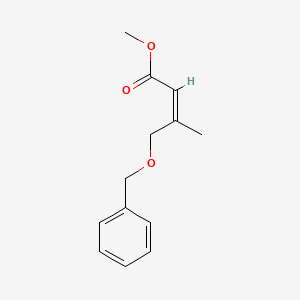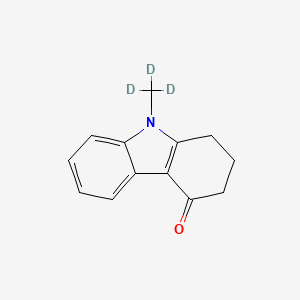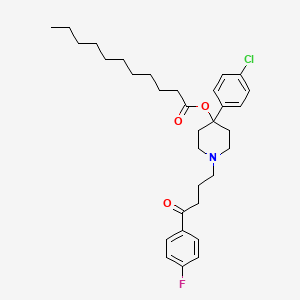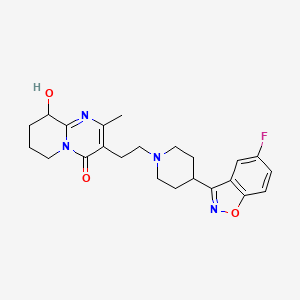
rac-2',4',5'-Trimethyl Ketoprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2’,4’,5’-Trimethyl Ketoprofen: is a synthetic derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of three methyl groups attached to the aromatic ring of ketoprofen, specifically at the 2’, 4’, and 5’ positions. The addition of these methyl groups can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2’,4’,5’-Trimethyl Ketoprofen typically involves the alkylation of ketoprofen with methylating agents. One common method is the Friedel-Crafts alkylation, where ketoprofen is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the regioselectivity of the methylation process.
Industrial Production Methods: In an industrial setting, the production of rac-2’,4’,5’-Trimethyl Ketoprofen can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required quality standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: rac-2’,4’,5’-Trimethyl Ketoprofen can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The aromatic ring of rac-2’,4’,5’-Trimethyl Ketoprofen can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
rac-2’,4’,5’-Trimethyl Ketoprofen has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of methylation on the reactivity and stability of ketoprofen derivatives.
Biology: Investigated for its potential anti-inflammatory and analgesic properties in cell culture and animal models.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of rac-2’,4’,5’-Trimethyl Ketoprofen is similar to that of ketoprofen. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, rac-2’,4’,5’-Trimethyl Ketoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The presence of additional methyl groups may influence the compound’s binding affinity and selectivity towards COX enzymes, potentially enhancing its therapeutic efficacy.
Comparison with Similar Compounds
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another NSAID with a similar mechanism of action.
Naproxen: An NSAID with a longer half-life compared to ketoprofen.
Uniqueness: rac-2’,4’,5’-Trimethyl Ketoprofen is unique due to the presence of three methyl groups on the aromatic ring, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in improved therapeutic efficacy, reduced side effects, or enhanced stability compared to its parent compound, ketoprofen.
Properties
CAS No. |
1797984-80-5 |
|---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.366 |
IUPAC Name |
2-[3-(2,4,5-trimethylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C19H20O3/c1-11-8-13(3)17(9-12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |
InChI Key |
QISHTWCSIVFJBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


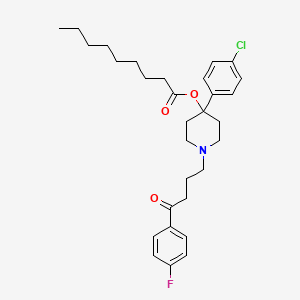
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)
